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Compound of Interest

Compound Name:
4-Chlorophenylguanidine

carbonate

CAS No.: 61705-88-2

Cat. No.: B1585702

Get Quote

Executive Summary
4-Chlorophenylguanidine Carbonate (PCG-Carbonate) is the stable salt form of 1-(4-

chlorophenyl)guanidine, a privileged scaffold in drug discovery. While often categorized as a

synthetic intermediate, the PCG moiety possesses intrinsic biological activity due to its ability to

function as a bioisostere of urea and thiourea, and its capacity to form strong bidentate

hydrogen bonds with carboxylate residues in protein active sites.

This guide explores its role as a precursor for aminopyrimidines (kinase inhibitors) and

dihydrotriazines (antifolates), and details its intrinsic interactions with imidazoline receptors and

bacterial membranes.

Chemical Profile & Stability
The carbonate salt is preferred over the free base due to enhanced stability and non-

hygroscopic nature. In physiological solution, it dissociates to release the active guanidinium

cation.
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Property Specification Relevance

Chemical Structure
Guanidine head group +

Lipophilic tail.

pKa (Guanidine) ~12.5 (Strong Base)
Fully protonated at

physiological pH (7.4).

Solubility
Moderate in Water; High in

DMSO/Acid

Requires acidification for

aqueous activation.

Electronic Effect
4-Chloro (Electron

Withdrawing)

Reduces basicity slightly vs.

phenylguanidine; increases

lipophilicity (

).

Mechanism of Action: The Pharmacophore
The biological activity of 4-Chlorophenylguanidine stems from two distinct structural features:

the Cationic Head and the Halogenated Tail.

A. Receptor Binding (GPCRs & Enzymes)
The guanidine group mimics the arginine side chain, allowing it to anchor into anionic pockets

of receptors.

Imidazoline Binding Sites (I2): Phenylguanidines show affinity for I2 sites (located on MAO-B

enzymes), relevant in depression and neuroprotection.

5-HT3 Antagonism: The 4-chlorophenylguanidine motif serves as a simplified anchor for

serotonin receptor antagonists, blocking cation flux.

DHFR Inhibition (Downstream): When cyclized into dihydrotriazines (e.g., Cycloguanil

analogs), the guanidine nitrogens bind Asp27 of Dihydrofolate Reductase (DHFR), blocking

folate synthesis in protozoa.

B. Antimicrobial Action (Membrane Disruption)
Like chlorhexidine, the PCG cation can displace divalent cations (
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,

) from the lipopolysaccharide (LPS) layer of Gram-negative bacteria, destabilizing the outer
membrane and increasing permeability.
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Fig 1: Pleiotropic interactions of the 4-Chlorophenylguanidine pharmacophore.

Click to download full resolution via product page

Therapeutic Applications & Synthesis
The primary utility of PCG Carbonate is as a "lego block" for constructing heterocyclic drugs.

Pathway: Synthesis of Bioactive Heterocycles
Aminopyrimidines: Reaction with

-diketones yields 2-amino-4-arylpyrimidines (common in kinase inhibitors).

Dihydrotriazines: Reaction with ketones/aldehydes yields antifolates (antimalarial activity).
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Fig 2: Divergent synthesis of bioactive heterocycles from PCG.
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Experimental Protocols
Protocol A: Activation of Carbonate to Free Base
Since the carbonate is a salt, it must often be converted to the free base for organic synthesis

or lipophilic assays.

Suspension: Suspend 10 mmol (approx. 2.5 g) of 4-Chlorophenylguanidine Carbonate in

20 mL of dichloromethane (DCM).

Neutralization: Add 20 mL of 2M NaOH solution. Stir vigorously for 15 minutes at Room

Temperature (RT).

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 10 mL

DCM.

Drying: Combine organic layers, dry over anhydrous

, and concentrate in vacuo.

Yield: Expect a white/off-white solid (Free Base). Use immediately to prevent atmospheric

carbonation.

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)
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To assess intrinsic membrane-disrupting activity.

Organisms:S. aureus (Gram+), E. coli (Gram-).

Media: Mueller-Hinton Broth (MHB).

Stock Prep: Dissolve PCG Carbonate in 5% DMSO/Water (acidify slightly with HCl if needed

for solubility).

Steps:

Prepare serial 2-fold dilutions of PCG in a 96-well plate (Range: 512

g/mL to 0.5

g/mL).

Inoculate wells with bacteria adjusted to

CFU/mL.

Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).

Incubate at 37°C for 18–24 hours.

Readout: Determine MIC as the lowest concentration with no visible turbidity.

Expected Result: Moderate activity (MIC 32–128

g/mL) against Gram-positives; lower activity against Gram-negatives unless
permeabilized.

Safety & Toxicology (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation (Alkaline nature).

H319: Causes serious eye irritation.

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

Metabolic Fate: The chlorophenyl ring is resistant to oxidation; primary excretion is likely

renal as the unchanged cation or N-glucuronide conjugate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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